2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of imidazolidinone and pyrrolidine moieties
Preparation Methods
The synthesis of 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the pyrrolidine moiety: This step involves the reaction of the imidazolidinone intermediate with a pyrrolidine derivative, often under reflux conditions in a suitable solvent like acetone.
Final coupling reaction: The final step involves coupling the intermediate with 4-methylphenyl acetamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic benefits, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine moiety and may have similar biological activities.
Imidazolidinone derivatives: These compounds share the imidazolidinone core and may have similar chemical properties and reactivity.
Benzylidene derivatives: These compounds share the benzylidene group and may have similar structural features.
The uniqueness of this compound lies in its specific combination of these moieties, which may result in unique biological and chemical properties.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(4Z)-2,5-dioxo-4-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16-4-8-18(9-5-16)24-21(28)15-27-22(29)20(25-23(27)30)14-17-6-10-19(11-7-17)26-12-2-3-13-26/h4-11,14H,2-3,12-13,15H2,1H3,(H,24,28)(H,25,30)/b20-14- |
InChI Key |
OIGATPDKWXUPCD-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCCC4)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)NC2=O |
Origin of Product |
United States |
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